molecular formula C10H15N3O3 B13107344 Ethyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate

Ethyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate

Cat. No.: B13107344
M. Wt: 225.24 g/mol
InChI Key: KLGDINMPAZFBNP-UHFFFAOYSA-N
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Description

Ethyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-amino-4-methyl-6-oxopyrimidine.

    Reaction with Ethyl Acrylate: The 2-amino-4-methyl-6-oxopyrimidine is then reacted with ethyl acrylate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethyl ester moiety.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products Formed

    Oxidation Products: Oxo derivatives of the original compound.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in nucleic acid synthesis or metabolic pathways.

    Pathways Involved: It may interfere with DNA or RNA synthesis, leading to potential antiviral or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methyl-6-oxopyrimidine: A precursor in the synthesis of the compound.

    Ethyl 3-(2-amino-4-hydroxy-6-methylpyrimidin-1(6H)-yl)propanoate: A hydroxyl derivative with similar properties.

Uniqueness

Ethyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit potential biological activities. Its versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

ethyl 3-(2-amino-4-methyl-6-oxopyrimidin-1-yl)propanoate

InChI

InChI=1S/C10H15N3O3/c1-3-16-9(15)4-5-13-8(14)6-7(2)12-10(13)11/h6H,3-5H2,1-2H3,(H2,11,12)

InChI Key

KLGDINMPAZFBNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C(=O)C=C(N=C1N)C

Origin of Product

United States

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